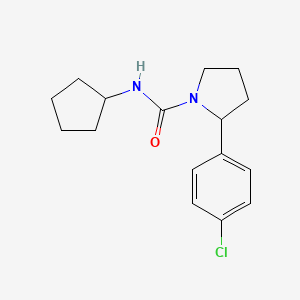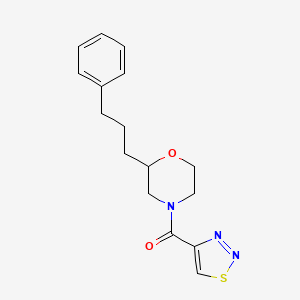![molecular formula C22H25N3O3 B6057113 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6057113.png)
2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, also known as MPO, is a synthetic compound that has been widely studied for its potential uses in scientific research. MPO is a member of the piperidine class of compounds, which are known for their diverse pharmacological activities. In
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not fully understood, but it is thought to involve the selective binding to the dopamine D2 receptor. This receptor is a member of the G protein-coupled receptor family and is involved in the regulation of dopamine neurotransmission in the brain. By binding to this receptor, 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine may modulate dopamine signaling and affect a range of physiological and behavioral processes.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has also been shown to increase locomotor activity in rodents, suggesting a potential role in the regulation of movement. In addition, 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been shown to have anxiolytic effects in animal models of anxiety, suggesting a potential role in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to selectively target this receptor and study its function without affecting other receptors or neurotransmitter systems. However, one limitation of using 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is its potential toxicity and side effects. As with any experimental compound, careful dose titration and toxicity studies are necessary to ensure the safety and efficacy of 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in lab experiments.
Orientations Futures
There are several future directions for research on 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. One area of interest is the development of more selective and potent derivatives of 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine that can be used to further probe the function of the dopamine D2 receptor. Another area of interest is the potential therapeutic applications of 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in the treatment of psychiatric disorders such as schizophrenia and anxiety disorders. Finally, the potential use of 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in imaging studies to visualize the dopamine D2 receptor in vivo is an area of active research.
Méthodes De Synthèse
The synthesis of 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves several steps, including the reaction of 3-(phenoxymethyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperidine and formaldehyde to yield 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. This synthesis method has been optimized to produce high yields of 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine with good purity and reproducibility.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been studied for its potential uses in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of the dopamine D2 receptor in the brain. 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been shown to selectively bind to the dopamine D2 receptor, which is involved in a range of physiological and behavioral processes. By selectively targeting this receptor, 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can be used to probe its function and potential therapeutic applications.
Propriétés
IUPAC Name |
5-[[2-(3-methoxyphenyl)piperidin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-26-19-11-7-8-17(14-19)20-12-5-6-13-25(20)15-22-23-21(24-28-22)16-27-18-9-3-2-4-10-18/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUSTIAIGGFHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCN2CC3=NC(=NO3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[2-(3-Methoxyphenyl)piperidin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6057033.png)

![4-hydroxy-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6057042.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)

![2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6057070.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![1-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B6057093.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)
![[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6057106.png)
![2-{1-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057117.png)

![ethyl 1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6057142.png)
![N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6057144.png)